tert-Butyl 11-azidoundecanoate
Description
tert-Butyl 11-azidoundecanoate is a synthetic organic compound characterized by an 11-carbon aliphatic chain with a tert-butyl ester group at one terminus and an azide (-N₃) functional group at the other. This structure combines the steric protection of the tert-butyl group with the high reactivity of the azide moiety, making it valuable in click chemistry applications, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation or polymer synthesis . The tert-butyl ester enhances solubility in organic solvents and stabilizes the molecule against hydrolysis under basic conditions, while the azide group enables rapid, selective coupling with alkynes.
Properties
IUPAC Name |
tert-butyl 11-azidoundecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)12-10-8-6-4-5-7-9-11-13-17-18-16/h4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSUDYJRAJSARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 11-azidoundecanoate can be synthesized through a multi-step process. One common method involves the esterification of 11-bromoundecanoic acid with tert-butyl alcohol to form tert-butyl 11-bromoundecanoate. This intermediate is then subjected to nucleophilic substitution with sodium azide to yield this compound .
Industrial Production Methods: Industrial production of tert-butyl esters often involves the reaction of carboxylic acids or their derivatives with tert-butyl alcohol under acidic conditions. tert-Butyl hydroperoxide can also be used in the presence of metal-free conditions to achieve the desired esterification .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 11-azidoundecanoate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide is commonly used for the substitution of bromides to form azides.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.
Major Products Formed:
Amines: Reduction of the azido group yields primary amines.
Triazoles: Cycloaddition reactions with alkynes produce triazole derivatives.
Scientific Research Applications
tert-Butyl 11-azidoundecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 11-azidoundecanoate primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity .
Comparison with Similar Compounds
11-(tert-Butoxy)-11-oxoundecanoic acid (CAS 1789702-17-5)
This compound shares the 11-carbon chain and tert-butyl ester group with tert-Butyl 11-azidoundecanoate but replaces the azide with a carboxylic acid (-COOH). The carboxylic acid imparts hydrophilicity and enables conjugation via amide bond formation, but it lacks the click chemistry utility of azides. Its applications are more aligned with peptide synthesis or surfactant chemistry .
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)
This spirocyclic compound contains a tert-butyl ester but diverges structurally with a pyrrolidine ring and methoxyphenyl substituent. Its rigid structure limits flexibility compared to the linear aliphatic chain of this compound, making it more suited for asymmetric catalysis or pharmaceutical intermediates .
Functional Group Comparisons: Azide vs. Carboxylic Acid/Hydroxyl
- Azide Group :
- Carboxylic Acid :
- Hydroxyl Group :
Reactivity and Stability Profiles
¹ Decomposes above 150°C with risk of explosion. ² Generates flammable isobutylene gas with strong acids .
Q & A
Q. How can this compound be applied in targeted drug delivery systems?
- Methodological Answer : Functionalize nanoparticles (e.g., liposomes or dendrimers) via CuAAC by conjugating alkynylated targeting ligands (e.g., folate or antibodies). Optimize reaction pH (7.4) and temperature (25°C) to preserve ligand activity. Characterize conjugation efficiency via MALDI-TOF or fluorescence quenching assays. Validate targeting in vitro using flow cytometry (e.g., FITC-labeled constructs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
